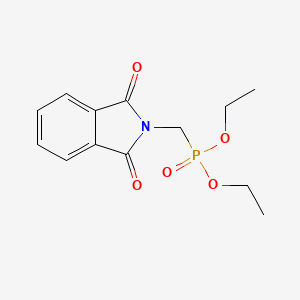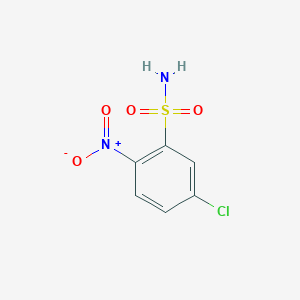
4,4',4''-Trimethoxytrityl chloride
Vue d'ensemble
Description
4,4’,4’'-Trimethoxytrityl chloride is an organic compound with the molecular formula C22H21ClO3. It is a derivative of trityl chloride, where three methoxy groups are attached to the aromatic rings. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups in nucleosides and other organic molecules.
Applications De Recherche Scientifique
4,4’,4’'-Trimethoxytrityl chloride is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Nucleoside Protection: It is used to protect hydroxyl groups in nucleosides during the synthesis of oligonucleotides.
Protein Tagging: The compound is used to prepare protein tagging molecules, which are essential in various biochemical assays.
Synthesis of Phosphoramidite Building Blocks: It is a key reagent in the synthesis of phosphoramidite building blocks used in DNA and RNA synthesis.
Safety and Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
Mécanisme D'action
Target of Action
The primary target of 4,4’,4’'-Trimethoxytrityl chloride (TMT-Cl) is the hydroxyl group of nucleosides in the process of oligonucleotide synthesis . The compound acts as a protecting group for these hydroxyl groups, preventing unwanted reactions during the synthesis process .
Mode of Action
TMT-Cl interacts with its targets through a process known as protection. In this process, TMT-Cl forms a covalent bond with the hydroxyl group of the nucleoside, effectively “protecting” it from participating in unwanted reactions . This protection is temporary and can be reversed in a later stage of the synthesis process, allowing the hydroxyl group to participate in the desired reactions .
Biochemical Pathways
The action of TMT-Cl is crucial in the biochemical pathway of oligonucleotide synthesis. By protecting the hydroxyl groups of nucleosides, TMT-Cl allows for the controlled assembly of these nucleosides into a specific sequence . Once the sequence is assembled, the protecting groups can be removed, allowing the oligonucleotide to fold into its functional three-dimensional structure .
Pharmacokinetics
It’s worth noting that tmt-cl is a solid at room temperature and has a melting point of 146-148 °c . It is also insoluble in water , which could impact its distribution and handling in a laboratory setting.
Result of Action
The result of TMT-Cl’s action is the successful synthesis of oligonucleotides with a specific sequence . These oligonucleotides can be used for a variety of purposes, including research, therapeutic, and diagnostic applications .
Action Environment
The efficacy and stability of TMT-Cl can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in a dry environment . Additionally, the reactions involving TMT-Cl are typically carried out in an organic solvent due to the compound’s insolubility in water . The temperature of the reaction can also impact the efficacy of TMT-Cl, with higher temperatures potentially leading to faster reaction rates .
Analyse Biochimique
Biochemical Properties
4,4’,4’'-Trimethoxytrityl chloride plays a crucial role in biochemical reactions, especially in the synthesis of nucleoside-based capping agents. It interacts with enzymes and proteins involved in these synthetic processes. For instance, it is used to prepare C-2 amino trimethoxytrityl substituted nucleosides, which are key intermediates in the synthesis of nucleoside-based capping agents . The nature of these interactions involves the formation of covalent bonds with the target molecules, facilitating the desired chemical transformations.
Cellular Effects
The effects of 4,4’,4’'-Trimethoxytrityl chloride on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of protein tagging molecules, which can be used to study protein interactions and functions within cells . These interactions can lead to changes in cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, 4,4’,4’'-Trimethoxytrityl chloride exerts its effects through specific binding interactions with biomolecules. It acts as a reagent in the formation of compounds with a triphenylmethyl motif, which is known to constitute a family of anticancer drugs . The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. These molecular interactions are essential for its role in biochemical synthesis and research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’,4’'-Trimethoxytrityl chloride can change over time. The stability and degradation of this compound are important factors to consider. It is known to be stable under specific storage conditions, such as being stored at 0-8°C . Long-term studies have shown that it can have lasting effects on cellular function, depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of 4,4’,4’'-Trimethoxytrityl chloride vary with different dosages in animal models. At lower doses, it may have minimal impact, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact becomes significant beyond a certain concentration . It is crucial to determine the appropriate dosage to avoid potential toxicity in experimental settings.
Metabolic Pathways
4,4’,4’'-Trimethoxytrityl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For instance, it is used in the synthesis of phosphoramidite building blocks, which are essential for nucleic acid synthesis . These interactions can affect metabolic flux and the levels of metabolites within cells.
Transport and Distribution
The transport and distribution of 4,4’,4’'-Trimethoxytrityl chloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing its use in biochemical research and applications.
Subcellular Localization
4,4’,4’'-Trimethoxytrityl chloride exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in biochemical reactions and cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4’,4’'-Trimethoxytrityl chloride can be synthesized through the reaction of trityl chloride with methanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methoxy groups being introduced via nucleophilic substitution.
Industrial Production Methods: In industrial settings, the synthesis of 4,4’,4’'-Trimethoxytrityl chloride follows similar principles but is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: 4,4’,4’'-Trimethoxytrityl chloride undergoes nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Substitution Products: The major products are typically the corresponding ethers, amines, or thioethers, depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4,4’-Dimethoxytrityl chloride: Similar in structure but with two methoxy groups instead of three.
4-Methoxytrityl chloride: Contains only one methoxy group.
Uniqueness: 4,4’,4’'-Trimethoxytrityl chloride is unique due to the presence of three methoxy groups, which provide enhanced stability to the trityl cation. This makes it particularly effective in protecting hydroxyl groups in nucleosides and other organic molecules, offering greater efficiency and selectivity compared to its analogs.
Propriétés
IUPAC Name |
1-[chloro-bis(4-methoxyphenyl)methyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO3/c1-24-19-10-4-16(5-11-19)22(23,17-6-12-20(25-2)13-7-17)18-8-14-21(26-3)15-9-18/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFCMKPFILBCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198029 | |
| Record name | 4,4',4''-Trimethoxytrityl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49757-42-8 | |
| Record name | 4,4′,4′′-Trimethoxytrityl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49757-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4',4''-Trimethoxytrityl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049757428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4',4''-Trimethoxytrityl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-trimethoxytrityl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















